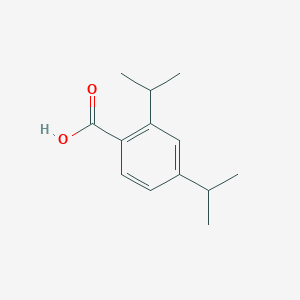

2,4-Diisopropylbenzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 2,4-diisopropylbenzoic acid, such as 2-amino-4,5-dimethylbenzoic acid, involves multi-step chemical reactions starting from basic aromatic compounds. These processes typically involve condensation, cyclization, and oxidation reactions to introduce the desired functional groups into the aromatic ring (Cheng Lin, 2013).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds, such as 4-tritylbenzoic acid, reveals how substitution patterns on the benzene ring influence the overall molecular architecture, including supramolecular assembly and crystalline structure. These analyses are crucial for understanding the physical properties and reactivity of the compound (R. K. Jetti et al., 2000).

Chemical Reactions and Properties

This compound, like its analogues, participates in various chemical reactions that are fundamental to its application in synthesis and materials science. For instance, the ability of similar compounds to form coordination polymers or to undergo photoreaction highlights the versatile reactivity of such benzoic acid derivatives (V. Pedireddi & S. Varughese, 2004).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, can be inferred from studies on similar compounds. These properties are influenced by the presence of substituents on the benzene ring, which can lead to the formation of complex structures with unique characteristics (H. Koshima et al., 2005).

Applications De Recherche Scientifique

Chromatography : 2,4-dihydroxybenzoic acid is a promising eluent in single-column anion chromatography. It enables the high-resolution determination of anions in tap and mineral water samples at low concentrations (Golombek & Schwedt, 1986).

Organic Synthesis : A study demonstrated the transformation of isoxazoles to 2,4-dicarbonylpyrroles using Fe/Ni relay catalysis, producing 4-acylpyrrole-2-carboxylic acid derivatives with high yields (Galenko et al., 2015).

Genotoxicity Evaluation : 2,4-D and its derivatives show no evidence of genotoxicity in mammalian cell cultures, supporting their usage in plant pest control (Gollapudi et al., 1999).

Wastewater Treatment : The electrochemical oxidation of 2,4-dihydroxybenzoic acid at a platinized titanium electrode effectively treats wastewater contaminated with 2,4-DHBA, reducing total organic carbon (TOC) by 30% and producing byproducts (Leite et al., 2003).

Bicyclic Synthesis : Thiazolidine-2,4-dicarboxylic acid can be synthesized from glyoxylic acid and L(-)R-cysteine, with stereoselective methyl esterification and regioselective cyclocondensation leading to bicyclic (Refouvelet et al., 1994).

Immunosensing : A piezoelectric immunosensor for 2,4-dichlorophenoxyacetic acid achieved a limit of detection of 10 ng/l using the monoclonal anti-2,4-D antibody F6C10 (Halámek et al., 2001).

Solubility Studies : Rising temperature increases the solubility of 2,4-dimethoxybenzoic acid in various organic solvents, with the modified Apelblat equation being the most suitable model for predicting this behavior (Tian et al., 2015).

Plant Metabolism : Radioactive 2,4-D is absorbed and translocated rapidly in corn and wheat plants, with its metabolites being incorporated into various plant constituents within a few days (Fang & Butts, 1954).

Mécanisme D'action

Target of Action

It’s known that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research, it may interact with proteins or enzymes, potentially influencing their function or structure

Biochemical Pathways

Given its use in proteomics research, it’s plausible that it may influence protein-related pathways . More research is required to determine the specific pathways affected by this compound.

Pharmacokinetics

As a compound used in proteomics research, it’s likely that these properties would be crucial for its bioavailability and overall effect .

Result of Action

Given its use in proteomics research, it’s plausible that it may have significant effects on protein function or structure

Propriétés

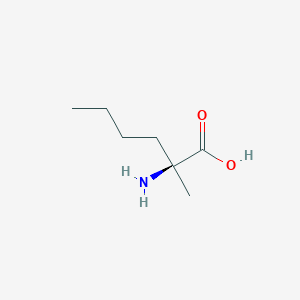

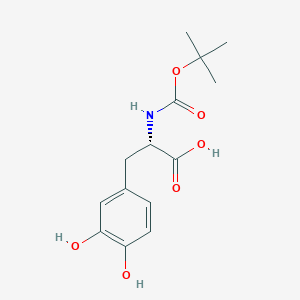

IUPAC Name |

2,4-di(propan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-8(2)10-5-6-11(13(14)15)12(7-10)9(3)4/h5-9H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDVEMBKUWIWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406978 | |

| Record name | 2,4-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108961-55-3 | |

| Record name | 2,4-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)